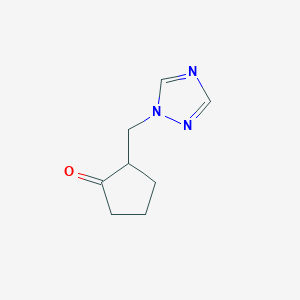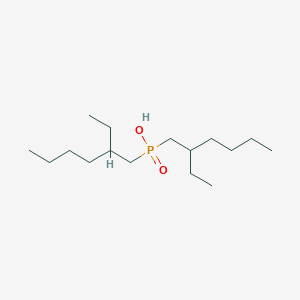
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid, commonly known as IAAPA, is a purine derivative that has gained significant attention in the field of scientific research due to its unique properties. IAAPA is a small molecule that can be synthesized by various methods and has shown potential in various applications, including biochemical and physiological studies.
Mechanism Of Action
IAAPA is a purine derivative that acts as a competitive inhibitor of xanthine oxidase and adenosine deaminase. It has been shown to inhibit the production of uric acid and increase the levels of adenosine, which has anti-inflammatory and antioxidant effects.
Biochemical And Physiological Effects
IAAPA has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which has potential therapeutic effects in the treatment of gout and other conditions related to hyperuricemia. IAAPA has also been shown to reduce inflammation and oxidative stress, which has potential therapeutic effects in the treatment of various inflammatory and oxidative stress-related conditions.
Advantages And Limitations For Lab Experiments
IAAPA has several advantages for lab experiments, including its small size, ease of synthesis, and low cost. However, IAAPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for IAAPA research. One potential direction is the development of IAAPA analogs with improved solubility and potency. Another potential direction is the investigation of IAAPA's effects on other physiological processes, including the immune system and the central nervous system. IAAPA's potential therapeutic effects in the treatment of various conditions, including gout, inflammation, and oxidative stress-related conditions, also warrant further investigation.
Synthesis Methods
IAAPA can be synthesized by various methods, including the reaction of 2-amino-6-chloropurine with isobutyryl chloride, followed by the reaction with ethyl glycinate. Another method involves the reaction of 2-amino-6-chloropurine with isobutyryl chloride, followed by the reaction with glycine ethyl ester. The yield of IAAPA obtained by these methods is around 50-60%.
Scientific Research Applications
IAAPA has shown potential in various scientific research applications, including biochemistry, pharmacology, and physiology. It has been used as a tool to study the mechanism of action of various enzymes, including adenosine deaminase and xanthine oxidase. IAAPA has also been used to study the effects of purine derivatives on various physiological processes, including inflammation and oxidative stress.
properties
IUPAC Name |
2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSZAIMYPQTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446961 |
Source


|
| Record name | N2-isoButyryl-9-carboxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid | |
CAS RN |
172405-20-8 |
Source


|
| Record name | N2-isoButyryl-9-carboxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)








